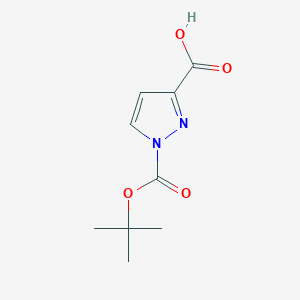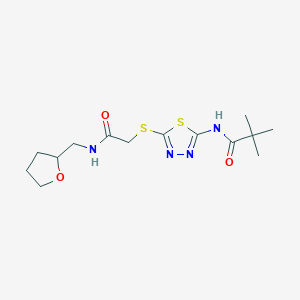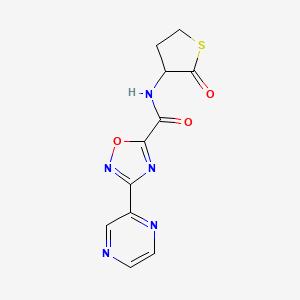
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1-(2,4,6-trimethylbenzyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1-(2,4,6-trimethylbenzyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H29N3O5 and its molecular weight is 511.578. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound is structurally related to N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which have been synthesized from various reactions, indicating a potential for diverse chemical applications. These compounds have been synthesized through different routes, providing a variety of benzamide derivatives which can be essential for further structural and functional studies (Chau, Saegusa, & Iwakura, 1982).
Biological Affinity and Binding Studies
Compounds structurally related to the specified chemical have been evaluated for their affinity towards biological targets. For instance, methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from certain precursors were synthesized and their affinity for apamin-sensitive binding sites was evaluated. This indicates the potential of these compounds to interact with specific biological receptors, a property that can be leveraged for therapeutic or analytical applications (Graulich et al., 2006).
Anti-inflammatory and Analgesic Properties
Derivatives structurally related to the specified compound have been synthesized and screened for their biological activities. Novel compounds have shown promising COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This suggests that the compound , due to its structural similarities, might also possess or be modified to possess similar therapeutic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity and Antitumor Activity
Related compounds have been studied for their cytotoxic activities. A series of compounds bearing cationic side chains were prepared and their cytotoxicity against in vivo subcutaneous colon 38 tumors in mice was investigated. This points towards the potential use of such compounds in cancer research and therapy, considering the importance of cytotoxicity in tumor inhibition (Bu et al., 2001).
Propriétés
Numéro CAS |
893787-10-5 |
|---|---|
Formule moléculaire |
C30H29N3O5 |
Poids moléculaire |
511.578 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-prop-2-enyl-1-[(2,4,6-trimethylphenyl)methyl]quinazoline-7-carboxamide |
InChI |
InChI=1S/C30H29N3O5/c1-5-10-32-29(35)23-8-7-22(28(34)31-15-21-6-9-26-27(13-21)38-17-37-26)14-25(23)33(30(32)36)16-24-19(3)11-18(2)12-20(24)4/h5-9,11-14H,1,10,15-17H2,2-4H3,(H,31,34) |
Clé InChI |
ZWELSPGMKBKGRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)CC=C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B2825486.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2825487.png)
![Ethyl 4-methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2825488.png)
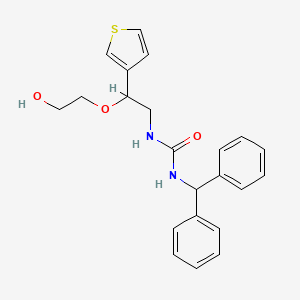
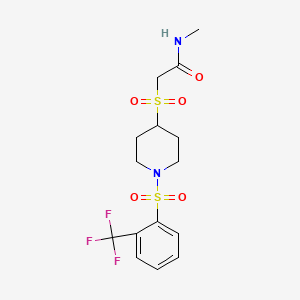
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2825492.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2825493.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)
![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)
![3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione](/img/structure/B2825506.png)
